Mannosyl phosphate
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Overview
Description
Mannosyl phosphate is a phosphorylated sugar derivative that plays a crucial role in various biological processes, particularly in glycosylation pathways. It is involved in the synthesis of glycoproteins and glycolipids, which are essential for cell membrane integrity and function. This compound acts as a donor of mannose residues in the formation of complex carbohydrates.
Preparation Methods
Synthetic Routes and Reaction Conditions: Mannosyl phosphate can be synthesized through enzymatic and chemical methods. One common enzymatic method involves the use of polyphosphate-dependent mannose kinase, which catalyzes the phosphorylation of mannose to produce mannose-6-phosphate . This method is cost-effective and environmentally friendly, as it uses polyphosphate instead of adenosine triphosphate.
Industrial Production Methods: Industrial production of this compound often involves the fermentation of genetically engineered microorganisms, such as Saccharomyces cerevisiae. These microorganisms are engineered to overexpress the enzymes required for the synthesis of this compound from guanosine diphosphate mannose and 3-phosphoglycerate . The fermentation process is optimized to maximize yield and productivity.
Chemical Reactions Analysis
Types of Reactions: Mannosyl phosphate undergoes various chemical reactions, including:
Phosphorylation: this compound can be phosphorylated to form higher phosphorylated derivatives, which are involved in more complex biochemical pathways.
Common Reagents and Conditions:
Guanosine diphosphate mannose: Used as a substrate in glycosylation reactions.
Polyphosphate: Used as a phosphate donor in the enzymatic synthesis of this compound.
Major Products Formed:
Glycoproteins: Formed through the transfer of mannose residues to proteins.
Glycolipids: Formed through the transfer of mannose residues to lipids.
Scientific Research Applications
Mannosyl phosphate has a wide range of applications in scientific research, including:
Mechanism of Action
Mannosyl phosphate exerts its effects primarily through its role as a mannose donor in glycosylation reactions. It interacts with glycosyltransferases, which transfer the mannose residue from this compound to acceptor molecules such as proteins and lipids . This process is essential for the proper folding and function of glycoproteins and glycolipids, which are involved in various cellular processes.
Comparison with Similar Compounds
Mannosylglycerate: Another phosphorylated sugar derivative involved in osmoadaptation in microorganisms.
Dolichyl phosphate mannose: A lipid-linked sugar involved in protein glycosylation in the endoplasmic reticulum.
Uniqueness: Mannosyl phosphate is unique in its role as a mannose donor in glycosylation reactions, which is essential for the synthesis of glycoproteins and glycolipids. Unlike mannosylglycerate, which is primarily involved in stress response, this compound is directly involved in the biosynthesis of essential cellular components .
Properties
Molecular Formula |
C6H15O10P |
---|---|
Molecular Weight |
278.15 g/mol |
IUPAC Name |
2,3,4,5,6-pentahydroxyhexanal;phosphoric acid |
InChI |
InChI=1S/C6H12O6.H3O4P/c7-1-3(9)5(11)6(12)4(10)2-8;1-5(2,3)4/h1,3-6,8-12H,2H2;(H3,1,2,3,4) |
InChI Key |
NDVRKEKNSBMTAX-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O.OP(=O)(O)O |
Origin of Product |
United States |
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